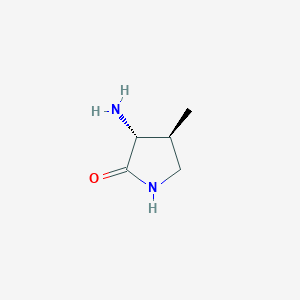![molecular formula C15H10FNO B12951449 10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one](/img/structure/B12951449.png)
10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor under specific conditions. For instance, the precursor may undergo a Friedel-Crafts alkylation followed by cyclization and fluorination steps. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pressure are optimized based on the desired transformation.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one can be compared with other carbazole derivatives, such as:
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Known for its use as a photoredox catalyst.
3-(9-ethyl-9H-carbazol-3-yl)-4-methylthieno[2,3-b]thiophene-2,5-dicarboxylate: Used in the synthesis of metal-organic frameworks.
The uniqueness of this compound lies in its specific fluorine substitution, which can impart distinct chemical and biological properties compared to other carbazole derivatives.
Propriétés
Formule moléculaire |
C15H10FNO |
|---|---|
Poids moléculaire |
239.24 g/mol |
Nom IUPAC |
10-fluoro-2,6-dihydro-1H-cyclopenta[c]carbazol-3-one |
InChI |
InChI=1S/C15H10FNO/c16-10-2-1-3-11-15(10)14-9-5-7-13(18)8(9)4-6-12(14)17-11/h1-4,6,17H,5,7H2 |
Clé InChI |
OTUNAOWPJCRXAI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C3=C(C=C2)NC4=C3C(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


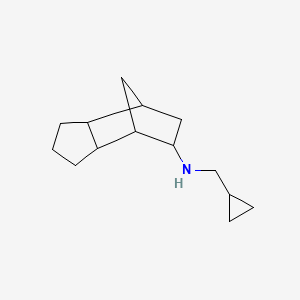

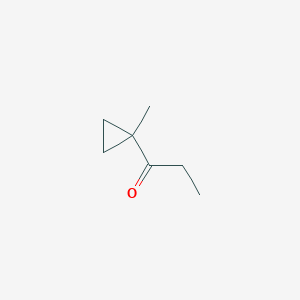

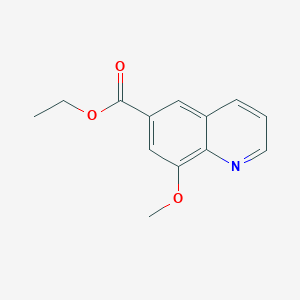


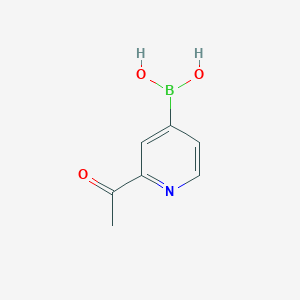
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
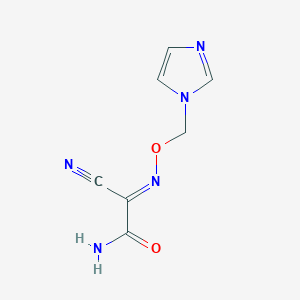
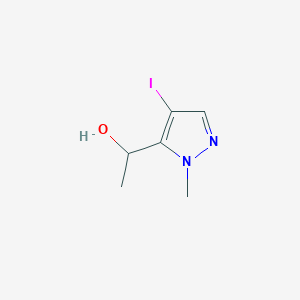
![Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12951441.png)
